(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure with a dichlorophenyl group and a quinazolinone moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the intermediate quinazolinone.
Introduction of the Methoxypropyl Group: The intermediate quinazolinone is then alkylated with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Urea Derivative: The final step involves the reaction of the alkylated quinazolinone with 3,4-dichlorophenyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Lacks the methoxypropyl group, which may affect its biological activity and solubility.
(E)-1-(3,4-dichlorophenyl)-3-(3-(2-hydroxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Contains a hydroxypropyl group instead of a methoxypropyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the methoxypropyl group in (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. This structural feature may also influence its interaction with biological targets, leading to unique pharmacological profiles.
Properties
CAS No. |
941941-23-7 |
---|---|
Molecular Formula |
C19H18Cl2N4O3 |
Molecular Weight |
421.28 |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-28-10-4-9-25-17(13-5-2-3-6-16(13)23-19(25)27)24-18(26)22-12-7-8-14(20)15(21)11-12/h2-3,5-8,11H,4,9-10H2,1H3,(H2,22,24,26) |
InChI Key |
YFWDBPLWZRQPPK-JJIBRWJFSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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